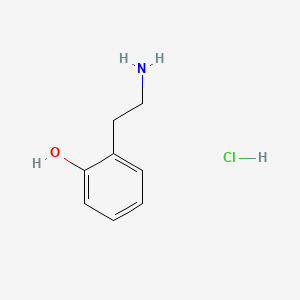

2-(2-Aminoethyl)phenol hydrochloride

Description

Contextualization within Phenethylamine (B48288) Chemistry Research

The foundational structure of 2-(2-Aminoethyl)phenol (B125480) hydrochloride is the phenethylamine skeleton, which is the backbone for a vast array of neuroactive compounds, including neurotransmitters and psychedelic drugs. Its significance in this context arises from its isomeric relationship to tyramine (B21549) (p-tyramine) and m-tyramine, where the hydroxyl group is located at the para- and meta- positions of the phenyl ring, respectively.

The ortho-position of the hydroxyl group in 2-(2-Aminoethyl)phenol hydrochloride imparts distinct chemical and biological properties compared to its isomers. This ortho-hydroxylated phenylethylamine has been detected in the urine of patients with affective disorders who are undergoing treatment with monoamine oxidase (MAO) inhibitors. chemicalbook.com This finding suggests a potential role in the metabolic pathways influenced by such medications.

Significance as a Research Intermediate and Synthetic Scaffold

Beyond its potential biological activities, this compound serves as a valuable intermediate and synthetic scaffold in organic chemistry. Its bifunctional nature, possessing both a reactive amino group and a phenolic hydroxyl group, allows for a wide range of chemical modifications. This versatility makes it a key starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Detailed research findings have highlighted its utility in several areas:

Pharmaceutical Synthesis: The compound is utilized as an intermediate in the creation of antibacterial and antifungal drugs. biosynce.com For instance, it can serve as a precursor for certain cephalosporin (B10832234) antibiotics. biosynce.com The phenethylamine structure provides a foundational framework that can be elaborated upon to generate novel therapeutic agents.

Preservatives: Leveraging its inherent antibacterial properties, 2-(2-aminoethyl)phenol is sometimes employed as a preservative in cosmetics, detergents, and other personal care products to prolong their shelf life. biosynce.com

Polymer Chemistry: In the field of materials science, 2-(2-aminoethyl)phenol can function as a monomer in the synthesis of various polymers. biosynce.com The reactive sites on the molecule allow for its incorporation into polymer chains, potentially imparting unique properties to the resulting material.

The strategic importance of this compound in research is underscored by its role as a versatile building block, enabling the exploration of new chemical entities with diverse biological and material properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-aminoethyl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4,10H,5-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMXXIIQYRYQPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199375 | |

| Record name | Phenol, 2-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5136-97-0 | |

| Record name | o-Tyramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005136970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2-aminoethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-(2-Aminoethyl)phenol (B125480) Hydrochloride

The synthesis of 2-(2-Aminoethyl)phenol hydrochloride can be accomplished through several advanced chemical routes. These methods primarily involve the strategic reduction of nitro-containing precursors or multi-step sequences starting from phenol (B47542) derivatives.

A common and effective approach to synthesizing the target compound involves the reduction of an aromatic nitro group on a suitable precursor. The choice of reducing agent and reaction conditions is critical to achieving high yields and selectivity.

Catalytic hydrogenation is a widely utilized method for the reduction of aromatic nitro compounds due to its efficiency and cleaner reaction profiles. This process typically involves the use of a metal catalyst, such as palladium, and a source of hydrogen. For the synthesis of 2-(2-Aminoethyl)phenol, a precursor like 2-(2-nitroethyl)phenol or a related nitrophenyl derivative would be hydrogenated.

The reaction is generally carried out by exposing the nitro compound to hydrogen gas (H₂) in the presence of a catalyst, often palladium on a carbon support (Pd/C). wikipedia.org The process is highly effective for converting nitroarenes to their corresponding primary amines. mit.edu The choice of solvent, temperature, and pressure can be optimized to ensure complete conversion and minimize side reactions. For instance, the hydrogenation of various nitrophenols has been successfully demonstrated using palladium/graphene (Pd/G) nanocomposites, which show high activity and stability. rsc.org

| Catalyst | Hydrogen Source | Typical Solvent | Key Features |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Ethanol (B145695), Methanol (B129727) | Widely used, efficient, preferred industrial method. wikipedia.org |

| Palladium/Graphene (Pd/G) | H₂ or NaBH₄ | Aqueous or Methanol | High catalytic activity and stability. rsc.org |

The reduction of aromatic nitro compounds using zero-valent metals, particularly iron powder in an acidic medium, is a classic and robust method known as the Béchamp reduction. wikipedia.org This reaction is broadly applicable and tolerant of many other functional groups, making it a valuable synthetic tool. organic-chemistry.org

The process involves treating the nitro precursor with iron filings or powder in the presence of an acid, such as acetic acid or hydrochloric acid, often in a solvent like ethanol or water. commonorganicchemistry.com The iron metal acts as the reducing agent, transferring electrons to the nitro group in a multi-step process that proceeds through nitroso and hydroxylamine (B1172632) intermediates to form the final amine. wikipedia.org The reaction is typically heated to drive it to completion. commonorganicchemistry.com An efficient system using Fe/CaCl₂ has also been shown to enable the reduction of nitroarenes via catalytic transfer hydrogenation. organic-chemistry.org

| Reagent System | Solvent | Conditions | Reference |

| Fe powder / Acetic Acid | Ethanol | Reflux | commonorganicchemistry.com |

| Fe powder / NH₄Cl | Ethanol/Water | - | commonorganicchemistry.com |

| Fe powder / conc. HCl | Ethanol/Water | Ice bath, then reflux | commonorganicchemistry.com |

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of converting a wide range of functional groups, including nitro groups, into amines. wikipedia.org Its high reactivity allows for reductions under relatively mild conditions.

A specific synthesis for 2-(2-Aminoethyl)phenol has been documented starting from 2-(2-nitrovinyl)phenol. In this procedure, a solution of the nitro precursor in tetrahydrofuran (B95107) (THF) is added dropwise to a cooled suspension of LiAlH₄ in THF. chemicalbook.com The reaction is stirred for a period at room temperature to ensure complete reduction. The process concludes with a careful workup involving the addition of water to quench the excess hydride, followed by extraction and purification steps. This specific method has been reported to yield the desired product at 65%. chemicalbook.com

| Precursor | Reagent | Solvent | Temperature | Yield |

| 2-(2-nitrovinyl)phenol | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to Room Temp | 65% chemicalbook.com |

An alternative strategy involves building the aminoethyl side chain onto the phenol ring through a sequence of reactions. This route offers flexibility but typically requires more synthetic steps.

This synthetic pathway begins with phenol and involves the introduction of a two-carbon side chain, which is subsequently functionalized. A plausible, though complex, sequence would start with the electrophilic substitution of the phenol ring.

The hydroxyl group of phenol is a strong activating group that directs electrophiles to the ortho and para positions. savemyexams.com To achieve selective functionalization, a multi-step process is necessary. A related synthesis for the para-isomer, 4-(2-aminoethyl)phenol (tyramine), involves heating a protected phenol derivative with hydrobromic acid to create a bromoethyl intermediate. google.com This intermediate is then treated with ammonia (B1221849) in methanol to form the corresponding amine hydrobromide salt. google.com

A similar conceptual approach for the ortho-isomer would involve:

Introduction of a two-carbon chain: This could be achieved via a reaction like the Friedel-Crafts acylation on a protected phenol to add an acetyl group, followed by reduction.

Halogenation: The terminal carbon of the ethyl side chain would be halogenated, typically brominated, to create a good leaving group.

Amination: The bromoethyl intermediate would then undergo nucleophilic substitution with ammonia or a protected amine equivalent to form the final aminoethyl group.

| Step | Transformation | Purpose |

| 1 | Introduction of a C₂ side chain | Forms the ethyl backbone on the phenol ring. |

| 2 | Functionalization (e.g., Bromination) | Converts a hydroxyl on the side chain to a bromo group, creating a reactive site. google.com |

| 3 | Amination | Displaces the bromide with an amino group using ammonia. google.com |

| 4 | Deprotection & Salt Formation | Removes any protecting groups and forms the hydrochloride salt. |

Multi-Step Synthesis from Phenol Derivatives

Optimization of Reaction Parameters (Temperature, Catalyst Loading, Stoichiometry, Solvent Effects)

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound in various synthetic routes. Key parameters that are frequently adjusted include temperature, catalyst loading, stoichiometry of reactants, and the choice of solvent.

One common synthetic pathway involves the reduction of a nitro group, such as in the conversion of 2-(2-nitrovinyl)phenol to 2-(2-aminoethyl)phenol. chemicalbook.com In this type of reduction using lithium aluminum hydride (LiAlH₄), temperature control is crucial. The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the hydride reduction and then allowed to proceed at a higher temperature (e.g., room temperature) to ensure the reaction goes to completion. chemicalbook.com

Another synthetic approach that can be considered is analogous to the synthesis of the isomer 4-(2-aminoethyl)phenol (Tyramine). This process involves the reaction of an intermediate like 4-(2-bromoethyl)phenol (B83804) with ammonia in a solvent. google.com In such amination reactions, temperature and solvent play a significant role. For instance, a specific temperature range of 10-15 °C is maintained in a methanol solvent to achieve a high yield of the desired product. google.com Higher temperatures could lead to side reactions, while lower temperatures might result in impractically slow reaction rates.

The stoichiometry of the reagents is another pivotal factor. In the LiAlH₄ reduction of 2-(2-nitrovinyl)phenol, a significant molar excess of the reducing agent (LiAlH₄) is used relative to the nitro-containing starting material (e.g., a ratio of approximately 3.3:1) to ensure the complete conversion of the nitro group to the primary amine. chemicalbook.com

Solvent selection impacts reactant solubility, reaction rates, and sometimes the reaction pathway itself. In the aforementioned reduction, tetrahydrofuran (THF) is used as it is an inert solvent that effectively solubilizes both the starting material and the hydride reagent. chemicalbook.com For amination reactions, polar protic solvents like methanol are often employed to facilitate the dissolution of ammonia and the substrate. google.com

The table below summarizes key parameters from a representative synthesis to illustrate the optimization process.

Table 1: Optimized Parameters for the Synthesis of 2-(2-Aminoethyl)phenol via Reduction

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Temperature | 0 °C to Room Temperature | Initial cooling manages the exothermic reaction, while subsequent warming ensures completion. chemicalbook.com |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent capable of converting the nitrovinyl group to an aminoethyl group. chemicalbook.com |

| Stoichiometry | ~3.3 equivalents of LiAlH₄ | A molar excess of the reducing agent is used to drive the reaction to completion. chemicalbook.com |

| Solvent | Tetrahydrofuran (THF) | An inert solvent that provides good solubility for the reactants. chemicalbook.com |

Purification and Isolation Techniques for Research Applications

Recrystallization is a fundamental technique for the purification of solid organic compounds, including this compound. The process relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. For amine-containing compounds, which can be challenging to crystallize as free bases, conversion to a salt form like a hydrochloride is a common and effective strategy. rochester.edu

The selection of an appropriate solvent system is the most critical aspect of developing a recrystallization protocol. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For polar compounds like aminophenol hydrochlorides, polar solvents are generally preferred. Water can be an excellent choice for highly polar compounds, often yielding very pure products. rochester.edu Alcohols, such as ethanol or methanol, or mixed solvent systems (e.g., ethanol/water, methanol/diethyl ether) are also widely used to achieve the desired solubility profile. The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals.

Chromatographic techniques are indispensable for assessing the purity of this compound and for isolating the compound from complex reaction mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical method for purity determination. A reverse-phase (RP) HPLC method is particularly suitable for this compound. sielc.com In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. A typical mobile phase for analyzing 2-(2-Aminoethyl)phenol consists of a mixture of acetonitrile (B52724) and water, with an acid modifier such as phosphoric acid or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, providing further structural confirmation. sielc.com This HPLC method is also scalable and can be adapted for preparative chromatography to isolate pure material. sielc.com

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of a reaction and assessing the purity of fractions during purification. nih.gov For 2-(2-Aminoethyl)phenol, a silica (B1680970) gel plate is used as the stationary phase. The mobile phase, or eluent, is typically a mixture of solvents, such as dichloromethane (B109758) and methanol, often with a small amount of ammonia to prevent the basic amine from streaking on the acidic silica plate. chemicalbook.com The separated spots on the TLC plate are visualized under UV light or by staining.

Table 2: Chromatographic Methods for 2-(2-Aminoethyl)phenol

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Quantitative purity analysis, preparative separation. sielc.com |

| TLC | Silica Gel | 3-10% 2M NH₃ in MeOH in CH₂Cl₂ | Reaction monitoring, purity assessment. chemicalbook.com |

The conversion of 2-(2-aminoethyl)phenol to its hydrochloride salt has a profound and beneficial influence on its isolation and handling. Amines often exist as oils or low-melting solids that can be difficult to purify by recrystallization. rochester.edu By reacting the basic amino group with hydrochloric acid, the free amine is converted into an ammonium (B1175870) salt.

This salt formation typically leads to several advantages:

Improved Crystallinity: Hydrochloride salts are generally well-defined, crystalline solids with higher melting points compared to the corresponding free bases. This crystalline nature is highly advantageous for purification by recrystallization.

Enhanced Stability: The hydrochloride salt is often more stable towards air and light than the free amine, particularly an aminophenol which can be susceptible to oxidation. This increased stability allows for easier long-term storage.

Modified Solubility: The salt form significantly increases the compound's solubility in polar solvents like water, while decreasing its solubility in nonpolar organic solvents. This property is exploited during the work-up procedure. For instance, after a reaction, the product can be extracted into an aqueous acid solution, separating it from non-basic impurities. The product is then isolated by altering the pH or by evaporating the solvent.

In a typical synthesis, after the reaction is complete, the crude 2-(2-aminoethyl)phenol free base can be dissolved in a suitable organic solvent and treated with a solution of HCl (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt, which can then be easily collected by filtration.

Chemical Reactivity and Derivatization Strategies

Oxidation Reactions and Derived Product Characterization

The chemical structure of 2-(2-Aminoethyl)phenol contains two functional groups susceptible to oxidation: the phenolic hydroxyl group and the primary amino group. The phenol moiety is particularly prone to oxidation, which can be achieved using various oxidizing agents.

Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can oxidize the phenol group, potentially leading to the formation of quinones or polymeric materials. The specific products formed depend heavily on the reaction conditions and the strength of the oxidant used.

More controlled oxidation can be achieved using catalyst systems. For instance, the aerobic oxidation of aminophenols can be catalyzed by metal complexes, such as those involving copper(II). rsc.orgiitkgp.ac.in Studies on the oxidation of 2-aminophenol (B121084), a closely related compound, have shown that it can be catalytically converted to 2-aminophenoxazine-3-one in the presence of a copper(II) complex and aerial oxygen. rsc.orgiitkgp.ac.in This type of reaction mimics the activity of the enzyme phenoxazinone synthase and highlights a key reactivity pathway for the aminophenol scaffold. It is plausible that 2-(2-Aminoethyl)phenol would undergo a similar transformation under these conditions, leading to the corresponding phenoxazinone derivative.

The characterization of the resulting oxidation products is crucial for confirming their structure. A combination of spectroscopic and analytical techniques is employed for this purpose:

Infrared (IR) Spectroscopy: To identify the appearance or disappearance of key functional groups. For example, the oxidation of the phenol to a quinone would result in the appearance of a new carbonyl (C=O) stretching band.

Mass Spectrometry (MS): To determine the molecular weight of the product and aid in structural elucidation through fragmentation patterns.

UV-Visible (UV-Vis) Spectroscopy: To analyze the electronic structure of the product. The formation of highly conjugated systems, such as phenoxazinones, results in characteristic absorption bands in the visible region. rsc.orgiitkgp.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the carbon-hydrogen framework of the product.

Electron Paramagnetic Resonance (EPR) Spectroscopy: In cases involving metal catalysts or radical intermediates, EPR can be used to study the electronic environment and oxidation state of the metal center or to detect radical species. rsc.orgiitkgp.ac.in

Reduction Reactions to Saturated Analogs

The aromatic ring of 2-(2-aminoethyl)phenol is susceptible to reduction, leading to the formation of its corresponding saturated cycloalkane derivatives. Catalytic hydrogenation is a common and effective method for this transformation. Under this process, the phenol ring is converted into a cyclohexanol (B46403) or cyclohexanone (B45756) ring system, depending on the catalyst and reaction conditions employed.

Catalysts such as Palladium on carbon (Pd/C) have been shown to be efficient for the hydrogenation of phenol in various solvent systems, yielding a mixture of cyclohexanol and cyclohexanone. atlantis-press.com Other catalysts, including rhodium (Rh) and ruthenium (Ru), can also be utilized, sometimes offering different selectivity. For instance, palladium-based catalysts may favor the formation of trans-cyclohexanol isomers, while rhodium catalysts can be employed to yield the cis-isomers. nih.gov The choice of catalyst and control of reaction parameters like hydrogen pressure and temperature are crucial for achieving high yields and desired product selectivity. atlantis-press.comnih.gov

| Catalyst | Primary Saturated Product(s) | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | Cyclohexanol, Cyclohexanone | Efficient for phenol hydrogenation, often resulting in a mixture of products. atlantis-press.com |

| Rhodium-based catalysts (e.g., [Rh(COD)Cl]₂) | cis-Cyclohexanols | Offers stereochemical control, favoring the cis-isomer. nih.gov |

| Ruthenium on Carbon (Ru/C) | Cyclohexanol, Cyclohexanone | Effective but may promote side reactions like ethylation in alcohol solvents. atlantis-press.com |

Nucleophilic Substitution Reactions Involving Amino and Phenolic Hydroxyl Groups

The bifunctional nature of 2-(2-aminoethyl)phenol, possessing both a primary amino group and a phenolic hydroxyl group, allows it to participate in a range of nucleophilic substitution reactions.

The primary amino group contains a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. savemyexams.com It can readily react with electrophiles such as alkyl halides. This reaction proceeds via a standard SN2 mechanism, where the amine displaces the halide, leading to the formation of a secondary amine. The reaction can continue, with the resulting secondary amine being a stronger nucleophile than the primary amine, potentially leading to the formation of tertiary amines and even quaternary ammonium salts if an excess of the alkyl halide is used. savemyexams.comyoutube.com

Similarly, the phenolic hydroxyl group can be deprotonated by a suitable base to form a phenoxide ion. This anion is an excellent nucleophile and can participate in reactions like the Williamson ether synthesis, where it attacks an alkyl halide to form an aryl ether. The reactivity of both the amino and phenoxide groups makes 2-(2-aminoethyl)phenol a versatile building block for introducing new substituents.

Coupling Reactions for Complex Molecular Architectures

To utilize 2-(2-aminoethyl)phenol in modern cross-coupling reactions for the construction of complex molecules, it is typically first functionalized to introduce a suitable leaving group, such as a halide (e.g., Br, I) or a triflate (OTf), onto the aromatic ring. With this modification, the derivative can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : A halogenated derivative of 2-(2-aminoethyl)phenol can be coupled with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a powerful tool for forming new carbon-carbon bonds, enabling the synthesis of biaryl compounds or the attachment of various alkyl or vinyl groups. wikipedia.org

Buchwald-Hartwig Amination : This reaction allows for the formation of carbon-nitrogen bonds. An aryl halide or triflate derivative of the parent compound can be coupled with a primary or secondary amine using a palladium catalyst. wikipedia.orglibretexts.org This methodology provides a direct route to more complex substituted aniline (B41778) derivatives.

Heck Reaction : In the Heck reaction, an aryl or vinyl halide is coupled with an alkene to form a substituted alkene. wikipedia.org A halogenated 2-(2-aminoethyl)phenol derivative could undergo this reaction to introduce alkenyl substituents onto the aromatic ring.

For these reactions to be successful, it is often necessary to protect the reactive amino and hydroxyl groups to prevent them from interfering with the catalyst or participating in side reactions.

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ar-X + R-B(OH)₂ | C-C | Palladium complex + Base |

| Buchwald-Hartwig | Ar-X + R₂NH | C-N | Palladium complex + Base |

| Heck | Ar-X + Alkene | C-C | Palladium complex + Base |

Formation of Schiff Bases and Related Imines

The primary amino group of 2-(2-aminoethyl)phenol readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically involves refluxing the two reactants in a suitable solvent, such as ethanol or ethyl acetate. itmedicalteam.plnih.gov The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. itmedicalteam.pl The presence of the phenolic hydroxyl group in the ortho position can lead to the formation of Schiff base ligands that are capable of coordinating with metal ions. nih.gov

Cyclization Reactions for Heterocyclic Scaffolds (e.g., Pictet-Spengler Reaction for Tetrahydroisoquinolines)

The β-arylethylamine framework of 2-(2-aminoethyl)phenol makes it an ideal substrate for the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinoline scaffolds. wikipedia.orgjk-sci.com This reaction involves the condensation of the β-arylethylamine with an aldehyde or ketone to form a Schiff base intermediate. jk-sci.com In the presence of a protic or Lewis acid catalyst, the electron-rich aromatic ring attacks the iminium ion, leading to an intramolecular electrophilic substitution and subsequent ring closure. wikipedia.orgnrochemistry.com The phenolic hydroxyl group at the ortho position is an electron-donating group that activates the aromatic ring, facilitating the cyclization step. jk-sci.com This reaction is of significant importance in the synthesis of alkaloids and other pharmacologically active compounds. wikipedia.org

The general mechanism proceeds as follows:

Condensation of the primary amine with a carbonyl compound to form an iminium ion under acidic conditions. nrochemistry.com

Electrophilic attack of the aromatic ring at the carbon ortho or para to the ethylamine (B1201723) side chain onto the iminium carbon. nrochemistry.com

Deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline product. nrochemistry.com

Acylation and Esterification for Functionalized Derivatives

The functional groups of 2-(2-aminoethyl)phenol can be readily modified through acylation and esterification reactions to produce a variety of derivatives.

Acylation : The primary amino group is highly nucleophilic and reacts readily with acylating agents like acid chlorides or anhydrides to form stable amide linkages (N-acylation). mdpi.com The phenolic hydroxyl group can also be acylated to form a phenyl ester (O-acylation). Chemoselectivity between N- and O-acylation can often be controlled by the reaction conditions. N-acylation is generally faster and can often be performed under milder, neutral, or slightly basic conditions. O-acylation of the phenol typically requires more forcing conditions or the use of a stronger base to deprotonate the phenol. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 2-(2-Aminoethyl)phenol (B125480) hydrochloride. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In ¹H NMR, the protons on the aromatic ring typically appear in the downfield region (δ 6.5–7.5 ppm) due to the deshielding effect of the ring current. The specific positions and splitting patterns are influenced by the ortho-hydroxyl group. The aliphatic protons of the ethylamine (B1201723) side chain are found further upfield. The two methylene (B1212753) groups (-CH₂-CH₂-) typically resonate at approximately δ 2.8–3.5 ppm. The proton attached to the oxygen of the phenol (B47542) group and the protons of the ammonium (B1175870) group (-NH₃⁺) are often broad and their chemical shifts can be variable, depending on solvent, concentration, and temperature. msu.edulibretexts.org

In ¹³C NMR, the aromatic carbons exhibit resonances in the δ 115–155 ppm range. The carbon atom bonded to the hydroxyl group (C-OH) is typically found at the most downfield position within this range due to the oxygen's electronegativity. The aliphatic carbons of the ethylamine side chain appear at higher field, generally between δ 35-45 ppm. researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 2-(2-Aminoethyl)phenol Moiety

| Atom Type | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| Aromatic CH | ¹H | 6.5 - 7.5 | Exact shifts and splitting depend on substitution pattern. |

| Aliphatic CH₂ (adjacent to ring) | ¹H | ~2.8 - 3.2 | |

| Aliphatic CH₂ (adjacent to N) | ¹H | ~3.0 - 3.5 | |

| Phenolic OH | ¹H | Variable (4-7) | Often a broad singlet; position is concentration/solvent dependent. |

| Ammonium NH₃⁺ | ¹H | Variable (7-9) | Often a broad singlet; exchanges with D₂O. |

| Aromatic C-H | ¹³C | 115 - 130 | |

| Aromatic C-C/C-N | ¹³C | 125 - 140 | Quaternary carbon attached to the ethyl group. |

| Aromatic C-O | ¹³C | 150 - 158 | Deshielded by the electronegative oxygen atom. |

| Aliphatic CH₂ (adjacent to ring) | ¹³C | ~35 | |

| Aliphatic CH₂ (adjacent to N) | ¹³C | ~42 |

Note: Data are generalized from typical values for substituted phenylethylamines and may vary based on solvent and experimental conditions.

When dealing with chiral molecules, standard NMR spectroscopy does not distinguish between enantiomers. However, by introducing a chiral solvating agent (CSA), it is possible to induce diastereomeric interactions that lead to separate NMR signals for each enantiomer. nih.govacs.org CSAs are enantiomerically pure compounds that form transient, non-covalent complexes with the analyte. nih.govacs.org

The formation of these diastereomeric solvates creates different magnetic environments for the corresponding nuclei in the two enantiomers, resulting in chemical shift non-equivalence (ΔΔδ). nih.gov This allows for the direct observation and quantification of enantiomeric excess (ee) in a sample. Thiourea derivatives of compounds like 2-[(1R)-1-aminoethyl]phenol have been shown to be effective CSAs for the enantiodiscrimination of amino acid derivatives, a class of compounds structurally related to 2-(2-Aminoethyl)phenol. nih.govacs.orgmdpi.com The magnitude of the signal separation depends on the strength of the interaction between the CSA and the analyte, the solvent, and the temperature. mdpi.com

Mass Spectrometry for Molecular Identification and Stoichiometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental composition.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental formula. For 2-(2-Aminoethyl)phenol hydrochloride, the analysis is performed on the protonated cation [C₈H₁₁NO + H]⁺. The presence of the chlorine counter-ion is generally not observed in the positive ion mode spectrum. The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular formula.

Table 2: HRMS Data for the Cation of 2-(2-Aminoethyl)phenol

| Parameter | Value |

| Molecular Formula (Cation) | C₈H₁₂NO⁺ |

| Theoretical Monoisotopic Mass (m/z) | 138.0913 u |

| Expected Observation | [M+H]⁺ |

Note: The theoretical mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group and Electronic Transition Analysis

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated π-electron systems within the molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. Key absorptions for this compound include a broad O-H stretching band for the phenolic group (around 3200-3600 cm⁻¹), N-H stretching bands for the ammonium group (around 2800-3100 cm⁻¹), C-H stretches for both aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and a C-O stretching band (around 1200-1260 cm⁻¹). libretexts.org

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. For 2-(2-Aminoethyl)phenol, the absorption of UV light promotes electrons in the benzene (B151609) ring from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions). researchgate.net Phenolic compounds typically exhibit two main absorption bands in the UV region. The primary band (E2-band) appears around 210-220 nm, and a secondary band (B-band) is observed at longer wavelengths, typically around 270-280 nm. researchgate.net The exact position of the maximum absorbance (λmax) can be influenced by the solvent.

Table 3: Key Spectroscopic Data (IR and UV-Vis)

| Spectroscopy Type | Feature | Typical Wavenumber (cm⁻¹) / Wavelength (nm) |

| Infrared (IR) | O-H stretch (phenol) | 3200 - 3600 (broad) |

| Infrared (IR) | N-H stretch (ammonium) | 2800 - 3100 (broad) |

| Infrared (IR) | C-H stretch (aromatic) | 3000 - 3100 |

| Infrared (IR) | C-H stretch (aliphatic) | 2850 - 2960 |

| Infrared (IR) | C=C stretch (aromatic) | 1450 - 1600 |

| Infrared (IR) | C-O stretch (phenol) | 1200 - 1260 |

| UV-Visible | π → π* (E2-band) | ~210 - 220 nm |

| UV-Visible | π → π* (B-band) | ~270 - 280 nm |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org

For this compound, a crystallographic study would reveal the exact conformation of the ethylamine side chain relative to the phenol ring. Furthermore, it would provide invaluable information on the intermolecular interactions that govern the crystal packing, such as hydrogen bonds between the phenolic hydroxyl group, the ammonium group, and the chloride counter-ion. researchgate.net For example, studies on the closely related phenethylamine (B48288) hydrochloride have shown a near-linear hydrogen bond coordination between the protonated amine and the chloride ion. researchgate.net Such data are crucial for understanding the solid-state properties of the compound.

Following a comprehensive search for scientific literature, it was determined that specific computational chemistry and theoretical modeling studies for the compound “this compound” are not available in the public domain.

Quantum chemical calculations for its electronic structure and reactivity.

Ab Initio methods used for its ground and excited state analysis.

Density Functional Theory (DFT) studies for its optimized geometries and spectroscopic properties.

Time-Dependent Density Functional Theory (TD-DFT) analyses of its electronic absorption spectra.

Analyses of its quantum chemical descriptors and reactivity indices, including ionization energy, electron affinity, chemical potential, electronegativity, hardness, and softness.

Despite these targeted searches, no dedicated studies containing the specific data required to populate the requested article sections could be located. Therefore, it is not possible to generate the article with the specified detailed research findings and data tables while adhering to the required standards of scientific accuracy.

Computational Chemistry and Theoretical Modeling Studies

Analysis of Quantum Chemical Descriptors and Reactivity Indices

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. nist.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, can accept electrons. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com

For 2-(2-Aminoethyl)phenol (B125480) hydrochloride, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the oxygen atom and the aromatic system, which are regions of high electron density. The LUMO, conversely, would likely be distributed over the ammonium (B1175870) group and the carbon backbone, regions more susceptible to nucleophilic attack.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies

This table presents plausible, illustrative values for FMO analysis of 2-(2-Aminoethyl)phenol hydrochloride, as would be obtained from a DFT calculation.

| Parameter | Energy (eV) | Description |

| EHOMO | -8.95 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.02 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.93 | Energy difference (ELUMO - EHOMO); indicates chemical reactivity and kinetic stability. mdpi.com |

Reaction Dynamics and Intermolecular Proton Transfer Mechanism Investigations

The structure of this compound, featuring both a hydroxyl group (proton donor) and an amino group (which is protonated in the hydrochloride form), makes it an interesting candidate for studies on proton transfer mechanisms. Such reactions are fundamental in many chemical and biological processes. researchgate.net Computational methods, particularly ab initio molecular dynamics (AIMD), can simulate the dynamic pathways of proton transfer events. researchgate.net

These investigations would typically model the molecule in a solvent, such as water, to understand how surrounding molecules mediate the transfer of a proton from the phenolic hydroxyl group to a suitable acceptor or from the ammonium group. nih.gov The simulations can map out the potential energy surface of the reaction, identifying transition states and calculating the energy barriers associated with the proton transfer. This reveals whether the transfer is a high-energy, infrequent event or a low-barrier, rapid process. For instance, studies on similar phenolic compounds have explored excited-state proton transfer (ESPT), where photoexcitation dramatically alters the acidity of the phenol group, facilitating transfer. researchgate.netmdpi.comscbt.com

Key findings from such a simulation on this compound would include:

Identification of Proton Pathways: Mapping the most likely trajectories for proton movement between the molecule and solvent or other molecules.

Free Energy Profiles: Calculating the energy changes along the reaction coordinate to determine the thermodynamic feasibility and kinetics of the proton transfer.

Role of Solvent: Elucidating the specific hydrogen-bonding networks and solvent shell reorganizations that facilitate or hinder the proton transfer process.

Crystal Engineering and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Crystal engineering focuses on understanding and predicting the arrangement of molecules in a solid state. The crystal packing of this compound is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions from the phenol rings.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify specific regions of intermolecular contact. Red spots on a dnorm map, for instance, highlight close contacts that are shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds. bohrium.com

Interactive Data Table: Hypothetical Hirshfeld Surface Contact Contributions

This table presents an illustrative breakdown of intermolecular contacts for this compound, as would be derived from a Hirshfeld surface analysis of its crystal structure.

| Contact Type | Contribution (%) | Description |

| H···H | 45.5 | Represents the most abundant contacts, typical for organic molecules. nih.gov |

| O···H / H···O | 22.8 | Corresponds to hydrogen bonds involving the phenolic hydroxyl group. |

| Cl···H / H···Cl | 18.2 | Indicates strong hydrogen bonds between the chloride ion and the ammonium/hydroxyl protons. bohrium.com |

| C···H / H···C | 8.5 | Relates to weaker C-H···π interactions and general van der Waals contacts. |

| C···C | 3.1 | Suggests potential π-π stacking between phenol rings. |

| N···H / H···N | 1.9 | Corresponds to hydrogen bonds involving the ammonium group. |

Molecular Docking Simulations for Ligand-Target Binding Modes and Structural Fit

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. The simulation places the ligand, in this case, this compound, into the binding site of a target protein and calculates a "docking score," which estimates the binding affinity. ekb.eg

The process involves exploring various conformations of the ligand within the receptor's active site and evaluating the interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can reveal the most stable binding pose and identify the key amino acid residues in the receptor that are critical for binding. mdpi.com

Given its structural similarity to biogenic amines like tyramine (B21549), 2-(2-Aminoethyl)phenol could be docked into various receptors, such as monoamine oxidases or adrenergic receptors, to explore its potential biological activity. A typical docking study would yield data on the binding energy and the specific interactions driving the ligand-receptor recognition.

Interactive Data Table: Hypothetical Molecular Docking Results

This table shows illustrative results from a molecular docking simulation of 2-(2-Aminoethyl)phenol into a hypothetical enzyme active site.

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -7.8 | A negative value indicating a favorable binding interaction. Lower values suggest stronger binding. |

| Interacting Residues | TYR 85, ASP 120, PHE 254 | Key amino acid residues in the receptor's binding pocket that form significant interactions with the ligand. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed between the ligand and the receptor. |

| H-Bond Details | Ligand OH with TYR 85; Ligand NH3+ with ASP 120 | Specific atoms involved in the hydrogen bonding, which are crucial for binding specificity and affinity. |

Coordination Chemistry and Ligand Design Research

2-(2-Aminoethyl)phenol (B125480) Hydrochloride as a Scaffold for Ligand Synthesis

2-(2-Aminoethyl)phenol hydrochloride serves as a valuable and versatile scaffold in the field of coordination chemistry for the synthesis of custom-designed ligands. Its structure, featuring a phenol (B47542) group and an ethylamine (B1201723) side chain, provides two key reactive sites: the hydroxyl (-OH) group of the phenol and the primary amine (-NH2) group of the ethylamine. This bifunctional nature allows for a variety of chemical modifications, making it an ideal starting material for constructing multidentate ligands capable of coordinating with a wide range of metal ions.

The primary utility of this compound lies in the reactivity of its primary amine group. This group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases. This reaction is a cornerstone in ligand synthesis, enabling the straightforward introduction of an imine (-C=N-) linkage and the incorporation of additional coordinating moieties. The resulting Schiff base ligands often exhibit enhanced stability and unique electronic properties, which are crucial for the development of novel metal complexes.

Furthermore, the presence of the phenolic hydroxyl group is significant. It can act as a donor atom itself, often after deprotonation to form a phenolate (B1203915) anion, which is a strong coordinating agent for metal ions. The ethyl bridge between the phenyl ring and the amine group provides flexibility, allowing the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. This combination of a flexible backbone and multiple donor sites (amine nitrogen, imine nitrogen, and phenolic oxygen) allows for the creation of ligands with varying denticity, typically bidentate (NO) or, more commonly, as part of a larger structure, tridentate (NNO) or tetradentate (N2O2).

Synthesis and Structural Characterization of Metal Complexes

The synthesis of Schiff base ligands from 2-(2-aminoethyl)phenol analogs is a well-established and efficient method for creating versatile chelating agents. The fundamental reaction involves the condensation of the primary amine group of the 2-(2-aminoethyl)phenol derivative with the carbonyl group of an aldehyde or ketone. A common synthetic route involves reacting the aminophenol analog with a salicylaldehyde (B1680747) derivative in a solvent like ethanol (B145695) at reflux. researchgate.netnih.gov This reaction typically proceeds with high yield and results in the formation of a new compound containing an imine (azomethine) group (-CH=N-). nih.gov

For instance, the condensation of 2-(2-aminoethyl)pyridine (B145717) with salicylaldehyde generates the tridentate (NNO) Schiff base ligand 2-[[[2-(2-pyridinyl)ethyl]imino]methyl]phenol (HSALIEP). researchgate.net This process highlights how the basic 2-(2-aminoethyl)phenol scaffold can be modified (in this case, by replacing the phenyl ring with a pyridine (B92270) ring) to tune the electronic and steric properties of the resulting ligand. The synthesis is often carried out in the presence of a base, such as triethylamine, to facilitate the reaction. nih.govrsc.org

The resulting Schiff base ligands are then used to synthesize metal complexes by reacting them with various metal salts (e.g., nitrates, chlorides, acetates) in a suitable solvent. researchgate.netnih.gov The structural characterization of these new compounds is crucial and is typically performed using a combination of spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR, as well as mass spectrometry and elemental analysis. nih.govresearchgate.net In many cases, single-crystal X-ray crystallography provides definitive structural information, confirming the coordination mode of the ligand and the geometry of the metal center. researchgate.net

Table 1: Examples of Schiff Base Ligands Derived from Aminophenol Analogs

| Precursor 1 (Amine) | Precursor 2 (Carbonyl) | Resulting Ligand Name | Ligand Type |

|---|---|---|---|

| 2-(2-Aminoethyl)pyridine | Salicylaldehyde | 2-[[[2-(2-pyridinyl)ethyl]imino]methyl]phenol (HSALIEP) researchgate.net | Tridentate (NNO) |

| 2-Aminomethylpyridine | Salicylaldehyde | 2-[[(2-pyridinylmethyl)imino]methyl]phenol (HSALIMP) researchgate.net | Tridentate (NNO) |

| 2-Aminophenol (B121084) | Salicylaldehyde | 2-((2-hydroxybenzylidene)amino)phenol (MJ1) rsc.org | Tridentate (ONO) |

Building upon the foundational Schiff base synthesis, researchers have developed a wide array of multidentate ligand architectures that incorporate both phenolic and amine functionalities. The goal is to create ligands that can form stable, well-defined complexes with metal ions. The denticity of the ligand—the number of donor atoms that can bind to a central metal ion—is a critical design parameter.

By carefully selecting the aldehyde or ketone precursor, ligands with varying numbers of donor atoms can be synthesized. For example, using a simple salicylaldehyde with 2-(2-aminoethyl)phenol can lead to a tridentate NNO ligand. The donor set consists of the phenolic oxygen, the imine nitrogen, and the amine nitrogen. These tridentate ligands have been shown to form stable complexes with a variety of transition metals, including zinc(II), cadmium(II), nickel(II), and manganese(III). researchgate.net

More complex, tetradentate ligands can be synthesized by using dialdehydes or diketones, or by reacting two equivalents of an aminophenol with a suitable linker molecule. Unsymmetrical tetradentate Schiff base ligands have also been synthesized, for example, from 2-[(2-amino-phenylimino)-methyl]-phenol. researchgate.net These ligands, often with an N2O2 donor set, are of great interest in coordination chemistry due to their ability to form highly stable, often square-planar or octahedral, complexes with metal ions like Cu(II), Ni(II), and Co(II). The phenolic oxygen atoms typically deprotonate upon coordination, forming strong covalent bonds with the metal center, while the nitrogen atoms complete the coordination sphere.

Solution-Phase Metal Ion Complexation Studies

Understanding the behavior of ligands and their metal complexes in solution is fundamental to their application. This involves determining the protonation constants of the ligand and the formation constants (also known as stability constants) of the resulting metal complexes. studfile.net

The protonation constants (Ka) relate to the acid-base equilibria of the ligand. Ligands derived from 2-(2-aminoethyl)phenol typically have multiple ionizable protons, primarily the phenolic proton and the protonated amine group. These constants are usually expressed as their negative logarithm, pKa. The determination of these values is the first step in studying metal-ligand interactions, as the protonation state of the ligand heavily influences its ability to bind to a metal ion. ekb.eg

Once the ligand's protonation behavior is understood, the metal-ligand formation constants (log K) can be determined. These constants quantify the stability of the metal complexes in solution. For a stepwise formation of complexes, such as: M + L ⇌ ML (K1) ML + L ⇌ ML2 (K2)

Table 2: Illustrative Protonation and Formation Constants

| Ligand | pKa1 | pKa2 | Metal Ion | log K1 | log K2 | Method |

|---|---|---|---|---|---|---|

| HAPPH ias.ac.in | 11.20 | - | Cu(II) | 10.85 | 9.95 | pH-metry |

| HAPPH ias.ac.in | 11.20 | - | Ni(II) | 8.10 | 7.00 | pH-metry |

| HL ekb.eg | 10.36 | - | Cu(II) | 12.10 | 10.90 | Potentiometry |

| HL ekb.eg | 10.36 | - | Co(II) | 11.45 | 10.70 | Potentiometry |

Note: HAPPH (o-hydroxyacetophenonephenylhydrazone) and HL (2-((4-morpholinobenzylidene)amino)phenol) are examples of related ligand systems. Data for ligands derived directly from this compound would be determined using similar methods.

Potentiometric and spectrophotometric titrations are the two primary experimental techniques used to determine protonation and formation constants in solution. ias.ac.in

Potentiometric Titration: This method, often referred to as pH-metry, is a highly accurate technique for determining stability constants. ekb.eg It involves the incremental addition of a standard base (e.g., NaOH) to a solution containing the ligand and, in a separate experiment, the ligand and a metal ion. The pH of the solution is monitored after each addition using a calibrated pH meter. By analyzing the resulting titration curves, one can calculate the protonation constants of the ligand and the stepwise formation constants of the metal complexes. ias.ac.inresearchgate.net The Irving-Rossotti pH-titration technique is a widely used method for this purpose. ias.ac.in

Spectrophotometric Methods: These techniques are employed when the formation of a metal complex results in a change in the solution's UV-Visible absorption spectrum. researchgate.netnih.gov By monitoring the absorbance at a specific wavelength where the complex absorbs maximally, the concentration of the complex can be determined. Two common spectrophotometric methods are:

Method of Continuous Variation (Job's Plot): This method is used to determine the stoichiometry of the dominant complex in solution. A series of solutions is prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance is plotted against the mole fraction, and the maximum absorbance corresponds to the stoichiometry of the complex. researchgate.net

Mole-Ratio Method: In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is systematically varied. The absorbance is plotted against the molar ratio of ligand to metal. The plot typically shows two linear portions, and the intersection point indicates the stoichiometry of the complex formed. researchgate.netmdpi.com

These methods provide complementary information, with potentiometry offering high precision for stability constants and spectrophotometry being particularly useful for determining stoichiometry and for systems where proton concentration changes are too small to be accurately measured by pH-metry. researchgate.net

Theoretical Characterization of Metal Complex Geometry and Electronic Properties (e.g., Distorted Octahedral Geometry)

In the field of coordination chemistry, theoretical methods are indispensable for predicting and understanding the three-dimensional structures and electronic properties of metal complexes. Density Functional Theory (DFT) has emerged as a powerful tool for investigating complexes formed with ligands such as 2-(2-aminoethyl)phenol. These computational studies provide deep insights into bond lengths, bond angles, and the distribution of electron density, which collectively define the geometry and reactivity of the complex.

When 2-(2-aminoethyl)phenol acts as a ligand, it can coordinate with a central metal ion through its phenolic oxygen and the nitrogen atom of the amino group. Depending on the metal ion, its oxidation state, and the presence of other ligands, various coordination geometries can be adopted. One common geometry is octahedral, where the central metal ion is surrounded by six donor atoms. For instance, theoretical and experimental studies on related aminophenol complexes, such as those with Co(II), have proposed octahedral geometries. researchgate.netresearchgate.net

DFT calculations are crucial for characterizing these distorted geometries. By optimizing the molecular structure, researchers can calculate the precise bond lengths and angles that define the extent of the distortion. researchgate.netnih.gov Furthermore, these theoretical models elucidate the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the complex's stability, color, and photochemical behavior. For example, DFT studies on iron complexes with aminophenol-derived ligands have been used to describe the electronic configuration as an intermediate between different oxidation states, highlighting the nuanced electronic nature of these systems. nih.govmarquette.edu

The table below summarizes key parameters obtained from theoretical studies on representative metal complexes with aminophenol-type ligands, illustrating the insights gained from computational chemistry.

| Metal Complex System | Computational Method | Predicted Geometry | Key Theoretical Finding | Reference |

|---|---|---|---|---|

| Co(II) with 4-Aminophenol | - | Octahedral | Characterization suggested a [Co(4-aminophenol)₄(H₂O)₂]SO₄·5H₂O formula with octahedral geometry. | researchgate.net |

| Fe(III) with Schiff base of 2-aminothiophenol | DFT (B3LYP/6-31G(d)) | Octahedral | Calculations indicated a six-coordinate octahedral configuration, aligning with experimental data. | researchgate.net |

| Fe(II) with Iminobenzosemiquinone (from 2-aminophenol) | DFT | Distorted Octahedral | Calculations provided a detailed electronic-structure description, confirming the presence of an Fe(II) center coupled to a ligand radical. | nih.govmarquette.edu |

| Dioxovanadium(V) with Schiff base of 2-aminophenol derivative | DFT (PBE0) | Trigonal Bipyramidal | Optimized geometries from DFT were in good agreement with single-crystal X-ray diffraction results. | rsc.org |

Applications in Metal Ion Sensing (e.g., Fluorescence-Based Detection)

Ligands derived from 2-(2-aminoethyl)phenol are highly valuable in the design of chemosensors for detecting metal ions. The presence of both a soft donor site (the amino nitrogen) and a hard donor site (the phenolic oxygen) allows for selective coordination with a variety of metal cations. When integrated with a fluorophore (a molecule that can exhibit fluorescence), these ligands can signal the binding of a metal ion through a change in their fluorescence properties. researchgate.net This forms the basis of fluorescence-based detection, a method prized for its high sensitivity, selectivity, and rapid response. ijirmps.org

The sensing mechanism can operate through several photophysical processes, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). researchgate.netmdpi.com In a typical PET sensor, the fluorescence is initially "off" (quenched) because an electron from the receptor (the ligand) is transferred to the excited fluorophore. Upon binding a metal ion, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence. ijirmps.org Conversely, some sensors operate on a "turn-off" mechanism, where the fluorescence is quenched upon binding to a paramagnetic metal ion like Cu²⁺. rsc.org

Derivatives of 2-(2-aminoethyl)phenol, particularly Schiff bases formed by reacting the amino group with an aldehyde, have been successfully employed as fluorescent chemosensors. rsc.orgmdpi.com These modifications can enhance the ligand's binding affinity and selectivity for specific metal ions. For example, a quinoline (B57606) derivative featuring a 7-((2-aminoethyl)amino) group—structurally analogous to the ligand of interest—was developed as a chemosensor. researchgate.net This sensor exhibited a selective "turn-off" fluorescence response to Cu²⁺ ions in an aqueous solution. The study determined a limit of detection (LOD) of 0.66 µM for Cu²⁺, demonstrating its potential for detecting trace amounts of this ion. researchgate.net

Similarly, Schiff bases synthesized from 2-aminophenol have been shown to act as colorimetric and fluorescent sensors for various metal ions, including Cu²⁺ and Zn²⁺. rsc.org The binding interaction leads to a noticeable shift in the absorption spectrum, often resulting in a visible color change and a modified fluorescence output. rsc.org

The data below highlights specific examples of aminophenol-derived ligands used in metal ion sensing, detailing their performance characteristics.

| Ligand/Chemosensor | Target Metal Ion | Sensing Mechanism | Limit of Detection (LOD) | Binding Stoichiometry (Ligand:Metal) | Reference |

|---|---|---|---|---|---|

| 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate | Cu²⁺ | Fluorescence "Turn-Off" | 0.66 µM | Not specified | researchgate.net |

| Schiff base of 2-aminophenol (MJ₁) | Cu²⁺, Zn²⁺ | Redshift in absorption maxima | Not specified | Not specified | rsc.org |

| Schiff base of 3-formyl-chromone and 2-aminophenol | Cu²⁺, Fe³⁺, V⁵⁺ | Colorimetric Change | 7.03 µM (for Cu²⁺) | 2:1 (for Cu²⁺) | nih.gov |

| Schiff base of 2,4-dihydroxybenzaldehyde | Cu²⁺ | Colorimetric Change | 42.09 nM | 1:1 | nih.gov |

Research on Structural Analogs and Structure Activity Relationships in a Chemical Context

Synthesis and Characterization of Ring-Substituted 2-(2-Aminoethyl)phenol (B125480) Hydrochloride Analogs

The synthesis of analogs of 2-(2-Aminoethyl)phenol often involves multi-step processes tailored to introduce specific functional groups onto the phenolic ring. These modifications, particularly the introduction of halogens or alkoxy/aryloxy moieties, significantly alter the compound's physicochemical properties.

The steric hindrance also increases with the size of the halogen atom, following the trend F < Cl < Br < I. This bulk can influence the regioselectivity of subsequent reactions, potentially blocking access to adjacent positions on the ring. researchgate.net For instance, larger halogens can direct incoming electrophiles to less hindered positions. rsc.org The interplay between these electronic and steric factors is crucial in dictating the reactivity and interaction of the molecule. mdpi.com

Table 1: Effects of Halogen Substitution on Phenol (B47542) Analogs This table is a generalized representation based on established chemical principles.

| Halogen Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Primary Electronic Effect | Steric Hindrance |

|---|---|---|---|---|

| Fluorine (F) | 1.47 | 3.98 | Strong Inductive Withdrawal | Low |

| Chlorine (Cl) | 1.75 | 3.16 | Inductive Withdrawal | Moderate |

| Bromine (Br) | 1.85 | 2.96 | Inductive Withdrawal | High |

The synthesis of alkoxy (e.g., methoxy) and aryloxy (e.g., phenoxy) derivatives introduces groups that are generally electron-donating through resonance, which can influence the nucleophilicity of the aromatic ring. A common synthetic route to m-aryloxy phenols involves the Ullmann condensation, which couples an aryl halide with a phenol (like resorcinol) using a copper catalyst. nih.govencyclopedia.pub Another approach is the demethylation of more readily available m-methoxy phenols, often using strong acids or reagents like boron tribromide (BBr₃). encyclopedia.pub These derivatives are valuable intermediates in the synthesis of more complex molecules. epo.org The presence of these ether linkages can significantly alter the molecule's solubility, lipophilicity, and conformational flexibility.

Comparative Chemical Reactivity and Synthetic Utility of Positional Isomers

The position of the aminoethyl group on the phenol ring—ortho, meta, or para—creates three distinct isomers with different chemical properties and reactivities. This difference arises from the way the hydroxyl (-OH) and aminoethyl (-CH₂CH₂NH₂) substituents electronically influence the aromatic ring.

The hydroxyl group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.com This means it increases the electron density at the positions ortho (adjacent) and para (opposite) to it, making these sites more susceptible to attack by electrophiles. libretexts.org The aminoethyl group is also generally considered an activating, ortho-, para-director.

ortho-Isomer (2-(2-Aminoethyl)phenol): In this isomer, the two activating groups are adjacent. Their directing effects reinforce each other at positions 4 and 6. However, steric hindrance from the aminoethyl group can influence the accessibility of the adjacent positions.

meta-Isomer (3-(2-Aminoethyl)phenol): Here, the hydroxyl group directs incoming electrophiles to positions 2, 4, and 6, while the aminoethyl group directs to positions 2, 4, and 6 relative to its own position. This can lead to a more complex mixture of products in substitution reactions compared to the other isomers. The synthesis of meta-substituted phenols can be more challenging due to the typical ortho-, para-directing nature of many activating groups. nih.gov

para-Isomer (4-(2-Aminoethyl)phenol): Also known as Tyramine (B21549), this is a well-studied compound. nist.govchemeo.com The hydroxyl group strongly activates the two ortho positions (3 and 5), making them the primary sites for electrophilic attack. The synthetic utility of this isomer is well-established for producing specifically disubstituted phenolic compounds. google.com

The differentiation between these isomers is typically achieved using spectroscopic methods like NMR and IR spectroscopy, where the patterns of aromatic proton signals and fingerprint region vibrations are distinct for each substitution pattern. researchgate.net

Table 2: Comparison of Positional Isomers of (2-Aminoethyl)phenol

| Isomer | Position of -CH₂CH₂NH₂ | Activated Positions by -OH | Potential for Intramolecular H-Bonding |

|---|---|---|---|

| ortho- | 2 | 4, 6 | High |

| meta- | 3 | 2, 4, 6 | Low |

Elucidation of Structure-Reactivity Relationships in Derivatized Compounds

The relationship between the structure of a derivatized compound and its chemical reactivity is governed by the electronic and steric effects of its substituents.

Substituents on the phenol ring dictate the regioselectivity—the position at which a reaction occurs—and the efficiency (rate and yield) of chemical transformations. oregonstate.edu

Activating Groups: Electron-donating groups like hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups increase the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring more nucleophilic and accelerates the rate of electrophilic aromatic substitution. researchgate.net

Deactivating Groups: Electron-withdrawing groups, such as halogens (by induction), nitro (-NO₂), or carbonyl (-C=O) groups, decrease the ring's electron density. This slows down electrophilic substitution and, for many deactivating groups, directs incoming electrophiles to the meta position. masterorganicchemistry.com

The efficiency of a reaction is also heavily influenced by steric hindrance. A bulky substituent can physically block access to an adjacent position, even if that position is electronically favored. researchgate.netresearchgate.net For example, a reaction at the ortho position might be slower or yield less product than at the less-hindered para position, despite both being electronically activated. Therefore, predicting the outcome of a reaction on a substituted phenol requires a careful assessment of the combined electronic and steric influences of all groups attached to the ring. nih.gov

Polymerization Studies Utilizing Phenolic Amine Scaffolds

Phenolic amine scaffolds, which contain both a hydroxyl group and an amino group on an aromatic ring, are valuable building blocks in the field of polymer chemistry. The compound 2-(2-Aminoethyl)phenol hydrochloride is a key example of this structural motif. The distinct reactivity of the amino and hydroxyl functionalities allows for their participation in a variety of polymerization reactions, leading to the creation of polymers with a wide range of properties. The specific arrangement of these functional groups on the aromatic core is a critical factor in guiding the polymerization process and determining the final characteristics of the resulting polymer.

A significant area of research for these scaffolds is in the synthesis of polybenzoxazines, which are high-performance thermosetting polymers. wikipedia.orgcnrs.fr Phenolic amines are essential precursors in the formation of benzoxazine (B1645224) monomers through a condensation reaction with formaldehyde (B43269) and a primary amine. wikipedia.orgnih.govmdpi.com These monomers then undergo a thermally induced ring-opening polymerization to form a highly cross-linked and stable polybenzoxazine network. nih.govkpi.ua This polymerization process is notable for not releasing any volatile byproducts, which contributes to near-zero shrinkage and excellent dimensional stability of the final material. wikipedia.orgcnrs.fr The versatility in the choice of the initial phenolic and amine compounds provides a high degree of molecular design flexibility, allowing for the tailoring of the polymer's properties. cnrs.frmdpi.com

The structure of the phenolic amine has a direct impact on the properties of the resulting polymer. For example, the presence of the phenolic hydroxyl group can enhance the adhesive properties of the polymer and contribute to its thermal stability. nih.gov Furthermore, the amine group can act as a curing agent for other resin systems, such as epoxies. cnrs.fr The rigid aromatic backbone inherent to the phenolic amine scaffold imparts excellent mechanical strength and thermal resistance to the polymers. cnrs.fracs.org

Investigations into the polymerization of aminophenol derivatives have also led to the development of novel conductive polymers. acs.orgmdpi.comresearchgate.net For instance, copolymers of aniline (B41778) and aminophenol derivatives have been synthesized to create water-soluble conducting polymers. acs.org The properties of these copolymers, such as their conductivity and solubility, can be tuned by adjusting the ratio of the comonomers and the length of any side chains. acs.org Other studies have demonstrated the polymerization of solid-state aminophenol monomers using techniques like dielectric barrier discharge plasma, offering a solvent-free method for producing conductive polyaminophenol films. mdpi.comresearchgate.net

The table below summarizes key research findings related to the polymerization of various phenolic amine scaffolds.

| Monomer Scaffold | Polymerization Type | Key Research Findings | Resulting Polymer Properties |

| Phenol, Primary Amine, Formaldehyde | Ring-Opening Polymerization | Forms benzoxazine monomers that polymerize without volatile byproducts. wikipedia.orgcnrs.frkpi.ua | High thermal stability, excellent mechanical performance, low water absorption, good flame resistance. wikipedia.orgcnrs.fr |

| Aniline and Aminophenol Derivatives | Oxidative Copolymerization | Creates water-soluble conducting polymers with tunable properties. acs.org | Electrical conductivity, water solubility. acs.org |

| Solid-State Aminophenols | Plasma-Induced Polymerization | A solvent-free method to produce conductive polymer films. mdpi.comresearchgate.net | Electrical conductivity. researchgate.net |

| m-Aminophenol | Chemical Oxidative Polymerization | Can be synthesized using an initiator like ammonium (B1175870) peroxydisulphate to form poly(m-aminophenol). tandfonline.com | The resulting polymer can be further modified, for example, through esterification. tandfonline.com |

The ongoing research into the polymerization of phenolic amine scaffolds highlights their importance in developing advanced materials with tailored functionalities for a variety of applications.

Q & A

Q. What are the standard synthesis methods for 2-(2-Aminoethyl)phenol hydrochloride?

The synthesis typically involves substitution reactions, such as the reaction of phenol derivatives with ethylenediamine or chloroethylamine under controlled acidic/basic conditions. For example, analogous compounds like 2-((2-Chloroethyl)amino)ethanol hydrochloride are synthesized via reactions between 2-chloroethanol and ethylenediamine, followed by hydrochloric acid neutralization . Industrial-scale synthesis may employ continuous flow reactors and advanced purification techniques (e.g., recrystallization or column chromatography) to achieve high purity .

Q. How is this compound characterized for purity and structural confirmation?

Key characterization methods include:

- HPLC : Reverse-phase HPLC with acetonitrile/water mobile phases and phosphoric acid modifiers can resolve impurities (e.g., unreacted starting materials) .

- Spectroscopy : FT-IR for functional group analysis (e.g., -NH₂, -OH) and NMR (¹H/¹³C) for structural elucidation of the aromatic and ethylamine moieties .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are its primary applications in biological research?

- Cytotoxicity Studies : Used to investigate cellular responses via real-time cell analyzers (e.g., ACEA xCelligence), monitoring proliferation, adhesion, and morphological changes in cell lines like HT29 .

- Neurochemistry : As a structural analog of tyramine, it may act as a false neurotransmitter in catecholaminergic systems, enabling studies on neurotransmitter release and receptor interactions .

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Spill Management : Absorb with diatomite, decontaminate surfaces with ethanol, and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing impurities?

- Reaction Optimization : Adjust stoichiometry, temperature, and pH. For example, ethylenediamine excess in chloroethylamine reactions reduces di-substituted byproducts .

- Purification Strategies : Use gradient elution in preparative HPLC or solvent recrystallization (e.g., ethanol/water mixtures) to isolate the hydrochloride salt with >95% purity .

Q. What analytical challenges arise when quantifying this compound in complex matrices?

- Matrix Interference : Biological samples (e.g., cell lysates) may require solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride) to enhance detection sensitivity in LC-MS .